1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound 1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to a class of pyridopyrrolopyrimidine carboxamides, which are synthesized via multi-step condensation and hydrolysis reactions. As described in , the general synthesis involves:
Reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with methyl glycinate analogs under reflux conditions in methanol and triethylamine .
Hydrolyzing the resulting methyl esters with aqueous lithium hydroxide to form carboxylic acids, which are subsequently coupled with aryl amines to yield carboxamide derivatives .
This compound features a benzyl group at position 1 of the pyridopyrrolopyrimidine core and a 4-ethylphenyl substituent on the carboxamide nitrogen. Its molecular formula is inferred as C27H24N4O2 (molar mass: 436.51 g/mol), derived by structural comparison with analogs in .
Properties
IUPAC Name |
6-benzyl-N-(4-ethylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-2-18-11-13-20(14-12-18)27-25(31)22-16-21-24(30(22)17-19-8-4-3-5-9-19)28-23-10-6-7-15-29(23)26(21)32/h3-16H,2,17H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUGCKQFSBNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.47 g/mol. Its structure features a pyrido-pyrrolo-pyrimidine framework with functional groups that enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Studies indicate that it may inhibit certain kinases involved in critical signaling pathways.
Biological Activity Data
Research has demonstrated that derivatives of pyrido-pyrrolo-pyrimidines exhibit significant inhibitory effects against various targets:
| Compound | Target | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | PfCDPK4 | 0.210 - 0.530 | Potent inhibitor |
| Other derivatives | PfCDPK1 | 0.589 | Moderate activity |
Case Studies
- Antimalarial Activity : A series of pyrrolo[2,3-d]pyrimidines were designed and tested for their ability to inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPK). The compound demonstrated promising results with IC50 values indicating strong inhibitory potential against PfCDPK4 and moderate activity against PfCDPK1 .
- Antiviral Properties : In vitro assays have shown that some derivatives of this compound can inhibit the growth of viruses such as SARS-CoV-2 by over 90% at certain concentrations while exhibiting low cytotoxicity in Vero cells . Molecular docking studies revealed favorable interactions within the binding pocket of viral proteases.
Research Findings
Extensive research has been conducted on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:
- Synthesis : The synthesis typically involves multi-step reactions with careful optimization to improve yield and purity. Various functional groups are introduced to enhance biological activity.
- In Vitro Studies : Numerous studies have confirmed the compound's efficacy against various biological targets, including its role as a potential therapeutic agent in treating malaria and viral infections.
Scientific Research Applications
Biological Activities
Research has indicated that compounds within this class exhibit various biological activities, including:
Anticancer Activity
Studies have shown that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines possess significant cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated that compounds similar to 1-benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibited IC50 values indicating potent activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines .
Antimicrobial Properties
Some derivatives have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves interference with cellular processes critical for microbial survival .
Antioxidant Effects
Research indicates that certain compounds in this class exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
| Study | Compound | Activity | Cell Line/Pathogen | IC50 Value |
|---|---|---|---|---|
| 1 | Pyrido derivative | Anticancer | NCI-H460 | 3.61 μmol/L |
| 2 | Pyrido derivative | Antimicrobial | E. coli | Effective |
| 3 | Pyrido derivative | Antioxidant | N/A | Significant |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Insights
a) Position 1 Substituents
- 3-Methoxypropyl () : Introduces polarity via the ether oxygen, which may improve solubility and metabolic stability .
b) N-Aryl Substituents
- 4-Ethylphenyl (Target) : The para-ethyl group balances hydrophobicity and steric bulk, optimizing interactions with hydrophobic binding pockets.
- 2-Ethylphenyl () : Ortho-substitution may cause steric hindrance, reducing binding affinity compared to para-substituted analogs .
- 4-Isopropylphenyl () : Increased bulkiness may hinder target engagement but enhance selectivity .
c) Core Modifications
- 9-Methyl () : May rigidify the core structure, influencing conformational flexibility .
Preparation Methods
Cyclization with N-Benzyl Glycinate Derivatives
The critical dihydropyrido ring is formed through nucleophilic aromatic substitution. Methyl-N-benzyl glycinate reacts with the aldehyde group of Compound 15 under reflux in methanol with triethylamine (TEA) as a base. The mechanism proceeds as follows:
- Deprotonation : TEA abstracts the α-hydrogen of the glycinate ester, generating a nucleophilic enolate.
- Aldol-like Addition : The enolate attacks the aldehyde carbonyl, forming a transient β-hydroxy intermediate.
- Cyclization : Intramolecular displacement of the chloride substituent by the glycinate nitrogen closes the pyrrolo[2,3-d]pyrimidine ring, yielding methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (Compound 17 in).
Optimization Note : Microwave-assisted cyclization (60–80°C, 30 min) has been reported to enhance yields by 15–20% compared to conventional reflux (4 h).
Hydrolysis of the Methyl Ester
The ester moiety at position 2 is hydrolyzed to a carboxylic acid using aqueous lithium hydroxide in methanol. This step is pivotal for enabling subsequent carboxamide formation:
$$
\text{Compound 17} \xrightarrow{\text{LiOH, MeOH}} \text{1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound 19)}
$$
Key Parameters :
- Temperature : Reflux (65–70°C) ensures complete hydrolysis within 2 h.
- Workup : Acidification with 10% HCl precipitates the carboxylic acid, which is extracted into acetonitrile for purity >95%.
Carboxamide Formation via Coupling Reactions
The final step involves coupling the carboxylic acid with 4-ethylaniline using 1,1'-carbonyldiimidazole (CDI) as an activating agent:
Activation and Amidation
- Imidazolide Formation : CDI reacts with the carboxylic acid to form an acylimidazole intermediate, eliminating CO₂.
- Nucleophilic Attack : 4-Ethylaniline attacks the electrophilic carbonyl, displacing imidazole and forming the carboxamide bond.
$$
\text{Compound 19} \xrightarrow{\text{CDI, 4-ethylaniline}} \text{1-Benzyl-N-(4-ethylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide}
$$
Reaction Conditions :
- Solvent : Anhydrous acetonitrile minimizes side reactions.
- Stoichiometry : 1:1.2 molar ratio (acid:amine) ensures complete conversion.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1) achieves >99% purity.
Alternative Synthetic Strategies
Microwave-Assisted Cyclization
Adapting methods from pyrido[1,2-a]pyrimidine syntheses, microwave irradiation (300 W, 100°C, 15 min) accelerates the cyclization step, reducing reaction time by 75% while maintaining yields at 78–82%.
Solid-Phase Synthesis
Patented approaches for analogous carboxamides suggest immobilizing the carboxylic acid on Wang resin, followed by on-resin amidation with 4-ethylaniline. This method simplifies purification but requires specialized equipment.
Analytical Characterization
Challenges and Mitigation Strategies
Byproduct Formation :
Solubility Issues :
Scale-Up Considerations
Industrial adaptation of the synthesis requires:
Q & A
Q. Advanced SAR Development
- Substitution Patterns : Compare analogues (e.g., 1-methyl vs. 1-propyl derivatives) to determine steric/electronic effects on bioactivity. For example, bulkier alkyl groups reduce solubility but enhance target binding .
- Bioisosterism : Replace the 4-oxo-pyrimidine core with bioisosteres like 4-hydroxyquinolin-2-one to evaluate potency retention. This approach validated bioisosteric equivalence in related compounds .
Tool : Use molecular docking (AutoDock Vina) to map interactions with hypothetical targets (e.g., kinase domains) .
How is reaction scalability improved without compromising yield?
Q. Advanced Process Chemistry
- Membrane Separation : Employ nanofiltration to purify intermediates, replacing column chromatography. This reduces solvent waste and scales to >100 g batches .
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., cyclization), enhancing safety and reproducibility .
Data-Driven Optimization : Apply machine learning to historical reaction data, identifying critical parameters (e.g., stoichiometry, mixing rates) for robust scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
